Triribofuranosylcitrate

Description

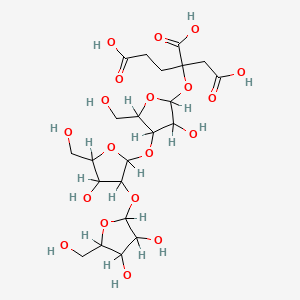

Triribofuranosylcitrate is a synthetic organic compound characterized by three ribofuranosyl groups esterified to a citrate backbone. Its structure comprises β-D-ribofuranose units linked via phosphodiester bonds to the central citrate molecule, conferring unique chelating and metabolic properties. The compound’s stability in aqueous solutions and its ability to interact with divalent cations (e.g., Mg²⁺, Ca²⁺) make it a subject of interest in enzymatic studies and industrial processes.

Properties

CAS No. |

77752-20-6 |

|---|---|

Molecular Formula |

C22H34O19 |

Molecular Weight |

602.5 g/mol |

IUPAC Name |

2-[4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C22H34O19/c23-4-7-12(30)14(32)18(36-7)40-17-13(31)8(5-24)37-20(17)39-16-9(6-25)38-19(15(16)33)41-22(21(34)35,3-11(28)29)2-1-10(26)27/h7-9,12-20,23-25,30-33H,1-6H2,(H,26,27)(H,28,29)(H,34,35) |

InChI Key |

RGAMJCJDWKLDHT-KQAUOYLDSA-N |

SMILES |

C(CC(CC(=O)O)(C(=O)O)OC1C(C(C(O1)CO)OC2C(C(C(O2)CO)O)OC3C(C(C(O3)CO)O)O)O)C(=O)O |

Canonical SMILES |

C(CC(CC(=O)O)(C(=O)O)OC1C(C(C(O1)CO)OC2C(C(C(O2)CO)O)OC3C(C(C(O3)CO)O)O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

citric acid tririboside ribocitrin triribofuranosylcitrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Inosine Triphosphate (ITP)

Inosine triphosphate (ITP), a nucleotide analog, features a ribofuranosyl group attached to a purine base (hypoxanthine) and three phosphate groups . Unlike this compound, ITP’s biological role revolves around energy transfer and RNA synthesis. Key differences include:

- Functional Groups: ITP contains a purine base and phosphate groups, whereas this compound substitutes these with a citrate moiety.

- Molecular Weight: ITP has a molecular weight of 508.18 g/mol, while this compound’s larger citrate backbone likely results in a higher molecular weight (estimated >600 g/mol).

Citric Acid and Esters

Citric acid, a tricarboxylic acid, is a central metabolite in the Krebs cycle. Its esters (e.g., triethyl citrate) lack ribofuranosyl groups but share chelating capabilities. This compound’s ribose units enhance its solubility in polar solvents compared to non-esterified citric acid.

Functional Roles

Physicochemical Properties

Research Findings

- Synthetic Utility: Its ribofuranosyl groups enable incorporation into nucleotide analogs, though its metabolic stability exceeds that of ITP due to the absence of hydrolyzable phosphate bonds.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.